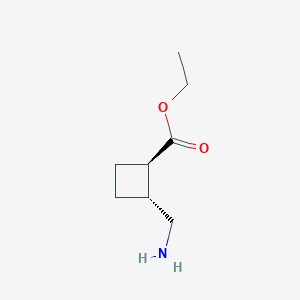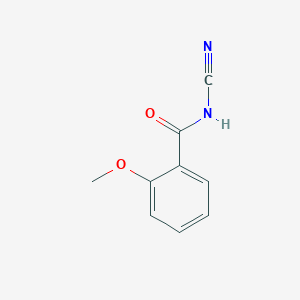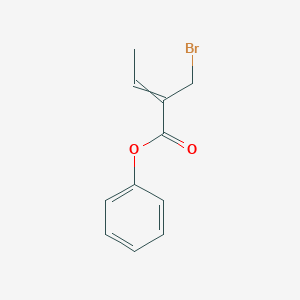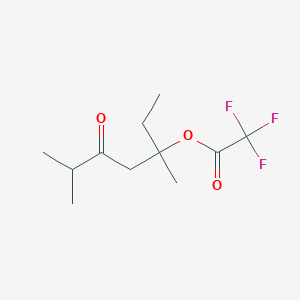
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate is an organic compound with the molecular formula C11H17F3O3. It is a trifluoroacetate ester, which is a class of compounds known for their stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate typically involves the esterification of 3,6-dimethyl-5-oxoheptanoic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trifluoroacetate group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate involves its reactivity as an ester. The trifluoroacetate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the formation of new bonds and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but with an ethyl group instead of the 3,6-dimethyl-5-oxoheptan-3-yl group.
Methyl trifluoroacetate: Contains a methyl group instead of the 3,6-dimethyl-5-oxoheptan-3-yl group.
Pentafluorophenyl trifluoroacetate: Contains a pentafluorophenyl group instead of the 3,6-dimethyl-5-oxoheptan-3-yl group.
Uniqueness
3,6-Dimethyl-5-oxoheptan-3-yl trifluoroacetate is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the 3,6-dimethyl-5-oxoheptan-3-yl group provides steric hindrance and electronic effects that influence its chemical behavior, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
62939-78-0 |
|---|---|
Molekularformel |
C11H17F3O3 |
Molekulargewicht |
254.25 g/mol |
IUPAC-Name |
(3,6-dimethyl-5-oxoheptan-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C11H17F3O3/c1-5-10(4,6-8(15)7(2)3)17-9(16)11(12,13)14/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
HNXUXPUPAIDSSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC(=O)C(C)C)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


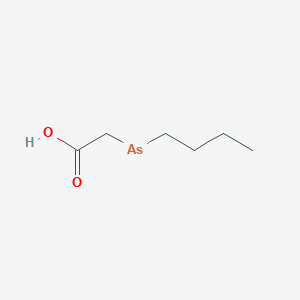
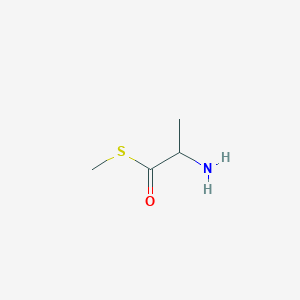
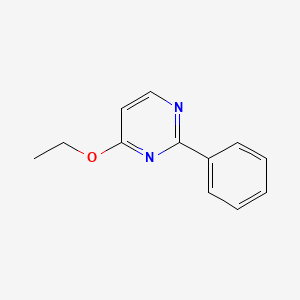
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
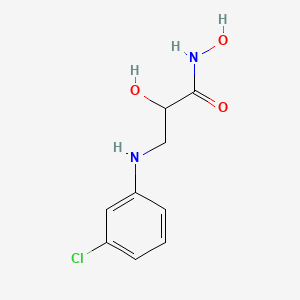
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
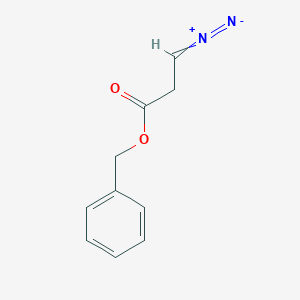
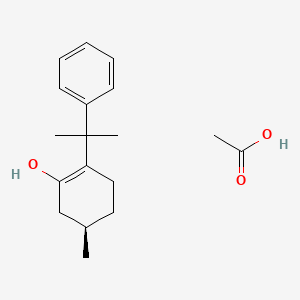
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
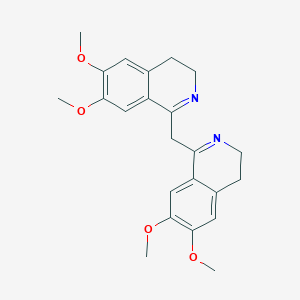
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
